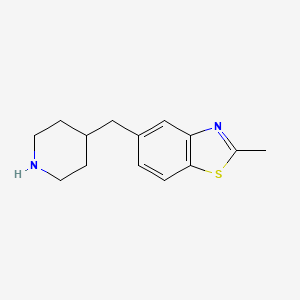
Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- is a chemical compound with the molecular formula C14H18N2S. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 4-piperidinylmethyl aldehyde under acidic conditions to form the desired benzothiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
化学反应分析
Types of Reactions
Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
科学研究应用
Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
作用机制
The mechanism of action of Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 2-Methyl-5-(trifluoromethyl)-1,3-benzothiazole
- 4-Methyl-5-(1-piperidinylmethyl)-1,3-dihydro-2H-imidazol-2-one
- (2R)-5-(1,3-Benzothiazol-2-ylsulfonyl)-2-methyl-1,2-pentanediol
Uniqueness
Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- is unique due to its specific structural features, such as the presence of the piperidinylmethyl group, which may confer distinct biological and chemical properties compared to other benzothiazole derivatives .
生物活性
Benzothiazole derivatives, particularly Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- , have garnered attention in medicinal chemistry due to their diverse biological activities. This compound is notable for its potential therapeutic applications, especially in neuropharmacology and cancer treatment. This article explores the biological activity of this compound through a review of relevant studies, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
Chemical Structure:
- Molecular Formula: C13H17N3S
- Canonical SMILES: C1=CC2=C(C=C1)N=C(S2)C(=C(C=C2)C(C)N(CC1)CC1)C
Physical Properties:
- Molecular Weight: 233.36 g/mol
- Solubility: Soluble in organic solvents like DMSO and ethanol.
Anticancer Activity
Several studies have indicated that Benzothiazole derivatives exhibit significant anticancer properties. For instance, research has shown that compounds containing the benzothiazole moiety can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
- Case Study: A study published in Bioorganic & Medicinal Chemistry demonstrated that a related benzothiazole compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM . The mechanism was attributed to the compound's ability to interfere with the cell cycle and promote apoptosis.
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease.
- Mechanism of Action: Benzothiazole derivatives are known to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can enhance cholinergic signaling, which is beneficial in conditions characterized by cholinergic deficits.
- Research Findings: In a study assessing the effects of various benzothiazole derivatives on AChE activity, it was found that Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- demonstrated a significant inhibition of AChE with an IC50 value of 12 µM . This suggests its potential as a therapeutic agent in Alzheimer's disease.
The biological activity of Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as AChE and other proteases involved in cancer progression.
- Receptor Modulation: It may also interact with various receptors, modulating signaling pathways that control cell growth and apoptosis.
Comparative Analysis
属性
IUPAC Name |
2-methyl-5-(piperidin-4-ylmethyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-10-16-13-9-12(2-3-14(13)17-10)8-11-4-6-15-7-5-11/h2-3,9,11,15H,4-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZRBORNQBPFSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)CC3CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













